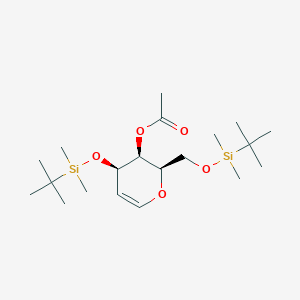
Ethyl 2-amino-5-methoxythiophene-3-carboxylate
Descripción general
Descripción
Ethyl 2-amino-5-methoxythiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of thiophene, a heterocyclic compound that contains a sulfur atom in its ring structure. This compound has a unique chemical structure that makes it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-methoxythiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-amino-5-methoxythiophene-3-carboxylate in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-amino-5-methoxythiophene-3-carboxylate. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It also shows potential as a neuroprotective agent and as a modulator of the immune system. In material science, this compound has been used as a building block for the synthesis of conducting polymers and as a precursor for the synthesis of metal-organic frameworks.
Propiedades
| 179115-14-1 | |
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-methoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(10)5-4-6(11-2)13-7(5)9/h4H,3,9H2,1-2H3 |
Clave InChI |
CAQNSGFXQHFAFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)OC)N |
Sinónimos |
3-Thiophenecarboxylicacid,2-amino-5-methoxy-,ethylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

